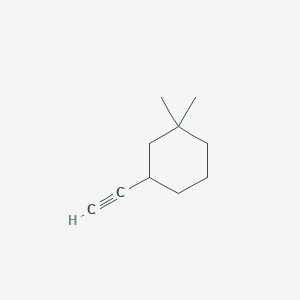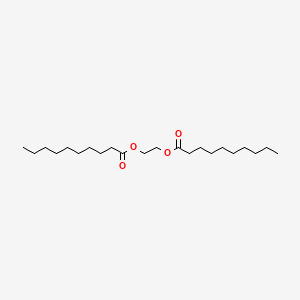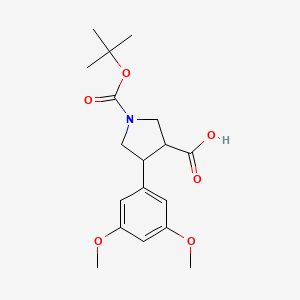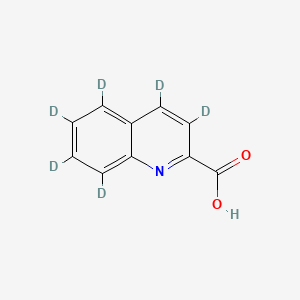
3-Ethynyl-1,1-dimethylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-1,1-dimethylcyclohexane: is an organic compound with the molecular formula C10H16 It is a derivative of cyclohexane, where the cyclohexane ring is substituted with an ethynyl group at the third position and two methyl groups at the first position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-1,1-dimethylcyclohexane can be achieved through several methods. One common approach involves the alkylation of 3-ethynylcyclohexanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-ethynyl-1,1-dimethylcyclohexene. This process utilizes a palladium catalyst supported on carbon and is conducted under high pressure and temperature to ensure complete hydrogenation of the alkyne group.
化学反応の分析
Types of Reactions: 3-Ethynyl-1,1-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 3-ethyl-1,1-dimethylcyclohexane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures and pressures.
Substitution: Halogens such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-ethynyl-1,1-dimethylcyclohexanone or 3-ethynyl-1,1-dimethylcyclohexanoic acid.
Reduction: 3-ethyl-1,1-dimethylcyclohexane.
Substitution: 3-halo-1,1-dimethylcyclohexane derivatives.
科学的研究の応用
Chemistry: 3-Ethynyl-1,1-dimethylcyclohexane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkyne groups. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their mechanical properties and thermal stability.
作用機序
The mechanism of action of 3-ethynyl-1,1-dimethylcyclohexane involves its interaction with various molecular targets. The ethynyl group can participate in cycloaddition reactions, forming covalent bonds with other molecules. This reactivity is exploited in click chemistry, where the compound is used to create bioconjugates and other functionalized materials.
類似化合物との比較
- 3-Ethyl-1,1-dimethylcyclohexane
- 3-Propynyl-1,1-dimethylcyclohexane
- 3-Butynyl-1,1-dimethylcyclohexane
Comparison: 3-Ethynyl-1,1-dimethylcyclohexane is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to its alkyl-substituted analogs. The ethynyl group allows for participation in cycloaddition and other reactions that are not possible with simple alkyl groups. This makes this compound a valuable compound in synthetic chemistry and materials science.
特性
IUPAC Name |
3-ethynyl-1,1-dimethylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-4-9-6-5-7-10(2,3)8-9/h1,9H,5-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYAGWCHTOTKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)C#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate](/img/structure/B12309700.png)




![4-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]Phenol](/img/structure/B12309730.png)
![4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B12309743.png)


![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B12309755.png)


